molecular formula C9H17N3O B13321962 1-(2-methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine

1-(2-methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13321962
M. Wt: 183.25 g/mol
InChI Key: XLOSFNNEIIBCJW-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methoxy group and a methyl group attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-2-methylpropylamine with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of corresponding pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-1-methylethoxy)-2-propanol: Similar in structure but differs in the position of the methoxy group.

    1-Methoxy-2-propanol: A simpler compound with a similar methoxy group but lacks the pyrazole ring.

Uniqueness

1-(2-Methoxy-2-methylpropyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-7-8(10)5-11-12(7)6-9(2,3)13-4/h5H,6,10H2,1-4H3

InChI Key

XLOSFNNEIIBCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C)OC)N

Origin of Product

United States

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